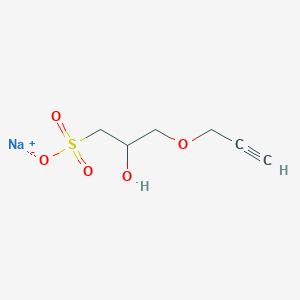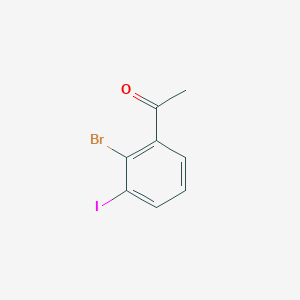![molecular formula C36H23EuF9N2O6S3 B12326110 1,10-Phenanthroline)tris[4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedionato]europium(iii](/img/structure/B12326110.png)
1,10-Phenanthroline)tris[4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedionato]europium(iii
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,10-Phenanthroline)tris[4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedionato]europium(iii) is a coordination compound that features europium(iii) as the central metal ion. This compound is known for its luminescent properties, making it valuable in various scientific and industrial applications. The compound’s structure includes 1,10-phenanthroline and 4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedionato ligands, which coordinate with the europium ion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,10-Phenanthroline)tris[4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedionato]europium(iii) typically involves the reaction of europium(iii) chloride with 1,10-phenanthroline and 4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedione in a suitable solvent such as ethanol or methanol. The reaction is carried out under reflux conditions to ensure complete coordination of the ligands to the europium ion. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and quality of the final product. The compound is typically produced in batch reactors, followed by purification steps such as filtration, washing, and drying to obtain the final crystalline product .
Chemical Reactions Analysis
Types of Reactions
1,10-Phenanthroline)tris[4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedionato]europium(iii) undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo ligand exchange reactions where one or more of the coordinated ligands are replaced by other ligands.
Oxidation-Reduction Reactions: The europium ion in the compound can participate in redox reactions, although these are less common due to the stability of the europium(iii) oxidation state.
Common Reagents and Conditions
Substitution Reactions: Common reagents include other bidentate or tridentate ligands that can replace the existing ligands under mild conditions.
Oxidation-Reduction Reactions: Reducing agents such as sodium borohydride or oxidizing agents like hydrogen peroxide can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the nature of the substituting ligands or the redox conditions applied. For example, substitution reactions may yield new europium complexes with different ligands, while redox reactions may result in the formation of europium(ii) or europium(iv) species .
Scientific Research Applications
1,10-Phenanthroline)tris[4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedionato]europium(iii) has a wide range of applications in scientific research:
Chemistry: Used as a luminescent probe in analytical chemistry for detecting various analytes.
Biology: Employed in bioimaging and as a fluorescent marker in biological assays.
Medicine: Investigated for potential use in photodynamic therapy and as a diagnostic tool.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other luminescent devices.
Mechanism of Action
The luminescent properties of 1,10-Phenanthroline)tris[4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedionato]europium(iii) are primarily due to the europium ion’s ability to emit light upon excitation. The mechanism involves the absorption of energy by the ligands, followed by energy transfer to the europium ion, which then emits light as it returns to its ground state.
Comparison with Similar Compounds
Similar Compounds
Europium(iii) tris(acetylacetonate): Another luminescent europium complex with similar applications in luminescent devices and bioimaging.
Europium(iii) tris(dibenzoylmethane): Known for its strong luminescence and used in similar applications as the title compound.
Europium(iii) tris(thenoyltrifluoroacetonate): A widely studied europium complex with applications in analytical chemistry and materials science.
Uniqueness
1,10-Phenanthroline)tris[4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedionato]europium(iii) is unique due to the presence of both 1,10-phenanthroline and 4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedionato ligands, which enhance its luminescent properties and make it suitable for a broader range of applications compared to other europium complexes .
Properties
Molecular Formula |
C36H23EuF9N2O6S3 |
|---|---|
Molecular Weight |
998.7 g/mol |
IUPAC Name |
europium;1,10-phenanthroline;(Z)-4,4,4-trifluoro-3-hydroxy-1-thiophen-2-ylbut-2-en-1-one |
InChI |
InChI=1S/C12H8N2.3C8H5F3O2S.Eu/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;3*9-8(10,11)7(13)4-5(12)6-2-1-3-14-6;/h1-8H;3*1-4,13H;/b;3*7-4-; |
InChI Key |
TZMUIUOWVAGEIF-QSDLRBNBSA-N |
Isomeric SMILES |
C1=CC2=C(N=C1)C3=C(C=C2)C=CC=N3.C1=CSC(=C1)C(=O)/C=C(\O)/C(F)(F)F.C1=CSC(=C1)C(=O)/C=C(\O)/C(F)(F)F.C1=CSC(=C1)C(=O)/C=C(\O)/C(F)(F)F.[Eu] |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CSC(=C1)C(=O)C=C(C(F)(F)F)O.C1=CSC(=C1)C(=O)C=C(C(F)(F)F)O.C1=CSC(=C1)C(=O)C=C(C(F)(F)F)O.[Eu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4,7,8,9,10-Hexahydrobenzo[c]cinnolin-1(2H)-one oxime](/img/structure/B12326036.png)

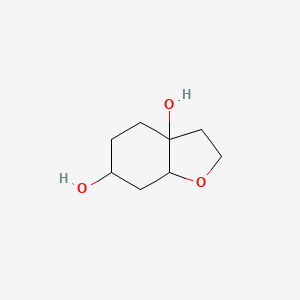
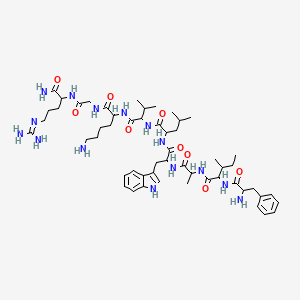
![Benzo[g]pteridine-2,4(1H,3H)-dione, 5,10-dihydro-](/img/structure/B12326047.png)
![DL-Glutamic acid, N-[4-[[(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-](/img/structure/B12326048.png)
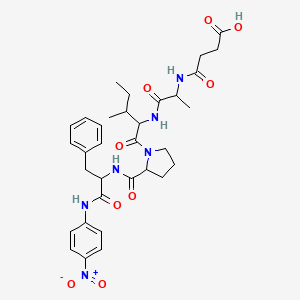


![(7Z)-N-cyclopropylsulfonyl-14-[(5-methylpyrazine-2-carbonyl)amino]-2,15-dioxo-18-phenanthridin-6-yloxy-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxamide](/img/structure/B12326077.png)
